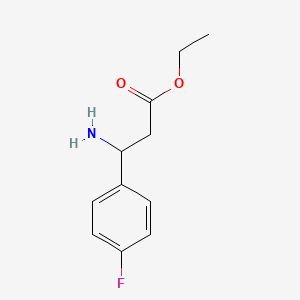
Ethyl 3-amino-3-(4-fluorophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-3-(4-fluorophenyl)propanoate is a chemical compound with the molecular formula C11H14FNO2 . It is also known as this compound hydrochloride . This compound is widely employed in scientific research due to its diverse applications .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C11H14FNO2.ClH/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H . The molecular weight of the compound is 247.7 . Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 158-160°C . The compound has a molecular weight of 247.7 .Applications De Recherche Scientifique
1. Synthesis and Derivative Formation
Ethyl 3-amino-3-(4-fluorophenyl)propanoate has been utilized in the synthesis of various derivatives. For instance, a study by Solymár, Kanerva, and Fülöp (2004) explored the synthesis of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate and its subsequent transformation into Boc and Fmoc-protected derivatives, highlighting its utility in enantioselective synthesis processes (Solymár, Kanerva, & Fülöp, 2004).
2. Bioanalytical Methods and Physicochemical Characterization
Nemani, Shard, and Sengupta (2018) developed a rapid and selective RP-HPLC bioanalytical method for quantitative measurement of a molecule structurally similar to this compound. This research contributes to the development of effective drug development and analytical techniques (Nemani, Shard, & Sengupta, 2018).
3. Polymorphism and Crystallography
The compound has been studied for its polymorphic forms using spectroscopic and diffractometric techniques, as shown in research by Vogt et al. (2013). This study provides valuable insights into the physical and chemical characterization of pharmaceutical compounds (Vogt et al., 2013).
4. Supramolecular Assembly and Crystal Structure
Matos et al. (2016) explored the supramolecular network and molecular conformation of a compound structurally related to this compound, demonstrating its significance in understanding molecular interactions and crystal packing (Matos et al., 2016).
5. Non-hydrogen Bonding Interactions
The research by Zhang et al. (2011) investigates non-hydrogen bonding interactions, such as C⋯π, in the crystal packing of compounds similar to this compound. Such studies are essential for understanding molecular interactions in pharmaceuticals (Zhang, Wu, & Zhang, 2011).
Safety and Hazards
Mécanisme D'action
Mode of Action
It is likely that this compound interacts with its targets in a manner that alters their function, leading to changes at the cellular level .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, determining how much of the compound reaches its targets in the body .
Result of Action
It is likely that the compound’s effects would be dependent on its specific targets and the pathways it affects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 3-amino-3-(4-fluorophenyl)propanoate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Propriétés
IUPAC Name |
ethyl 3-amino-3-(4-fluorophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHVBHFOAHJMHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

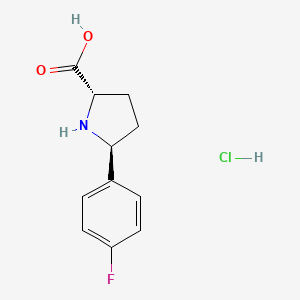
![4-(tert-butyl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2625765.png)


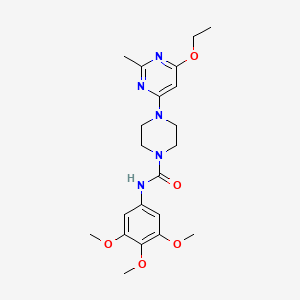
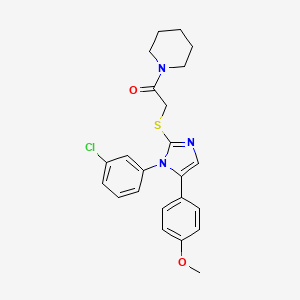

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2625775.png)
![1-(4-chlorophenyl)-6-hydroxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2625776.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2625777.png)
![3-Methyl-1-[2-(pyridin-4-yl)ethyl]urea](/img/structure/B2625779.png)
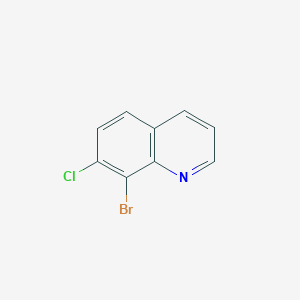
![Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate;hydrochloride](/img/structure/B2625785.png)
![(E)-4-(Dimethylamino)-N-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)methyl]but-2-enamide](/img/structure/B2625786.png)